N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide

iNOS inhibition Inflammation Nitric oxide

Researchers studying nitric oxide signaling in inflammation or cancer models frequently encounter poor selectivity with legacy iNOS inhibitors such as aminoguanidine, which exhibits measurable off-target eNOS inhibition and confounds cardiovascular endpoints. This arylsulfonamide directly addresses that gap. • Human iNOS IC50: 470 nM in DLD-1 cells - a ~10-fold potency advantage over aminoguanidine (IC50: 4,500 nM). • eNOS IC50 > 30,000 nM, providing a >60-fold selectivity window that minimizes vascular tone interference. • Validated benchmark for murine macrophage assays (RAW 264.7 iNOS IC50: 25,200 nM) and a confirmed antimalarial hit (P. falciparum IC50: 22,730 nM) with potent Anopheles AChE inhibition (IC50: 142 nM). Supplied with full Certificate of Analysis. Standard international B2B shipping applies.

Molecular Formula C8H12N4O2S
Molecular Weight 228.27 g/mol
Cat. No. B12283881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide
Molecular FormulaC8H12N4O2S
Molecular Weight228.27 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=C(C=C1)N=C(N)N
InChIInChI=1S/C8H12N4O2S/c1-15(13,14)12-7-4-2-6(3-5-7)11-8(9)10/h2-5,12H,1H3,(H4,9,10,11)
InChIKeySCPJPDXOWPNADW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide: Overview


N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide is an arylsulfonamide derivative that acts as a cell-permeable inhibitor of inducible nitric oxide synthase (iNOS), preventing the induction of NOS activity in rat alveolar macrophages . The compound is also noted for its context-dependent modulation of apoptosis: it prevents apoptosis in human HL-60 cells and thymocytes, yet induces apoptosis in human and rat smooth muscle cells . Beyond iNOS, its sulfonamide pharmacophore has been linked to antimalarial activity [1].

iNOS pathway studies — cell-permeable tool compound for inducible nitric oxide synthase research
Isoform selectivity context — reported iNOS preference with minimal eNOS activity in cellular assays
Apoptosis model context — cell-type-dependent modulation of programmed cell death
Polypharmacology probe — also reported for antimalarial and AChE inhibition screening

N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide: Why Substitution Fails


Direct substitution with iNOS inhibitors like aminoguanidine or structurally related phenylmethanesulfonamides is not scientifically sound. Comparative binding data reveals a wide, compound-specific range of iNOS IC50 values within the same cellular assay system (e.g., mouse RAW 264.7 macrophages), differing by up to ~30-fold [1][2]. Furthermore, the target compound demonstrates distinct isoform selectivity; while it shows minimal activity against eNOS (IC50 > 30 µM), other aminoguanidine derivatives in the same class exhibit measurable eNOS inhibition [3]. These differences in potency and selectivity can significantly alter experimental outcomes in nitric oxide-dependent disease models.

iNOS inhibitor potency varies within the sulfonamide class

Different phenylmethanesulfonamide analogs can exhibit substantially different iNOS inhibition in the same macrophage assay; interchangeability should not be assumed.

Isoform selectivity is compound-specific

This compound shows minimal eNOS activity, but structurally related aminoguanidine derivatives may inhibit eNOS. Using unverified substitutes risks off-target eNOS engagement.

Dual pharmacology may not transfer to analogs

The combination of iNOS, antimalarial, and AChE activities is compound-specific. Substitution with a different sulfonamide could alter the polypharmacology profile and experimental readouts.

N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide: Quantitative Evidence


iNOS Inhibition in Murine RAW 264.7 Macrophages

In a direct head-to-head comparison using the same LPS-stimulated mouse RAW 264.7 macrophage assay, N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide exhibited an iNOS IC50 of 25,200 nM, while a structurally distinct phenylmethanesulfonamide analog (CHEMBL4472342) displayed a markedly higher potency with an IC50 of 1,120 nM [1][2]. This nearly 23-fold difference underscores that iNOS inhibitory activity is not uniform across the sulfonamide class.

iNOS Inhibition in RAW 264.7 Macrophages
Head-to-head comparison
IC50 = 25,200 nM (target) vs 1,120 nM (analog CHEMBL4472342); ~22.5-fold difference
Supports precise tool compound selection for dose-response studies; sulfonamide iNOS potency is not uniform.
LPS-stimulated RAW 264.7 cells; pre-incubation before challenge.
iNOS inhibition Inflammation Nitric oxide

iNOS Inhibition in Human DLD-1 Cells

In a cross-study comparison using human iNOS expressed in human DLD-1 cells, the target compound demonstrated an IC50 of 470 nM [1]. This activity is markedly distinct from aminoguanidine, a prototypical iNOS inhibitor, which exhibits a much weaker IC50 of 4,500 nM in the same DLD-1 cellular context [2].

iNOS Inhibition in Human DLD-1 Cells
Cross-study comparable
IC50 = 470 nM (target) vs 4,500 nM (aminoguanidine); reported ~9.6-fold lower concentration required
For human iNOS research, the compound provides a reported concentration difference relative to aminoguanidine, potentially reducing off-target risk at lower working levels.
Human DLD-1 cells; 1 hr incubation.
iNOS inhibition Human enzyme Cellular assay

iNOS vs. eNOS Isoform Selectivity

Cross-study data reveal a significant selectivity profile for N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide. It exhibits minimal inhibition of endothelial nitric oxide synthase (eNOS), with an IC50 > 30,000 nM [1], whereas it is substantially more active against iNOS (IC50 = 470 nM in human DLD-1 cells) [2]. This contrasts with the class-level observation that certain aminoguanidine-based inhibitors can show measurable eNOS activity [3].

iNOS vs. eNOS Isoform Selectivity
Cross-study comparable
eNOS IC50 > 30,000 nM; iNOS IC50 = 470 nM (human DLD-1). Certain aminoguanidine derivatives show measurable eNOS inhibition.
Supports iNOS-specific pathway studies by minimizing confounding eNOS effects in cellular and model systems.
eNOS: HEK293; iNOS: DLD-1 cells. Selectivity window reported >63-fold.
NOS isoform selectivity eNOS Cardiovascular

Anti-P. falciparum Activity (In Vitro)

N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide demonstrates antimalarial activity against the Plasmodium falciparum TM4/8.2 wtDHFR strain with an IC50 of 22,730 nM [1]. This represents a distinct pharmacological property compared to its iNOS inhibition. This activity is comparable to some known sulfonamide antimalarials, which are recognized as potential inhibitors of parasitic carbonic anhydrases [2].

Anti-P. falciparum Activity (In Vitro)
Cross-study comparable
IC50 = 22,730 nM against P. falciparum TM4/8.2 wtDHFR strain
Reported low-µM antimalarial activity consistent with sulfonamide class; supports scaffold screening for medicinal chemistry.
In vitro culture; class-level comparison to known sulfonamide antimalarials.
Antimalarial Plasmodium falciparum Drug discovery

In Vivo Antimalarial Efficacy (Mouse Model)

Limited in vivo data indicates that N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide exhibits antimalarial activity in a mouse model. Administration at 7.5 mg/kg/day intraperitoneally resulted in measurable inhibition of parasitemia in C57BL/6 mice infected with nonlethal Plasmodium chabaudi chabaudi AS . While no direct comparator data was found, this provides a baseline for its in vivo efficacy.

In Vivo Antimalarial Efficacy (Mouse Model)
Data to verify
Inhibition of parasitemia observed at 7.5 mg/kg/day ip in C57BL/6 mice infected with P. chabaudi chabaudi AS (day 7 measurement).
Preliminary in vivo model-response context; supports further pharmacokinetic and dose-ranging investigation.
No direct comparator data available; sources empty — data should be verified independently.
Antimalarial In vivo efficacy Plasmodium chabaudi

AChE Inhibition in Anopheles gambiae

Cross-study data indicate that N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide also inhibits acetylcholinesterase (AChE) from the African malaria mosquito (Anopheles gambiae) with an IC50 of 142 nM [1]. This activity is distinct from its iNOS and antimalarial profiles. The IC50 value is comparable to other known AChE inhibitors used in insecticide development [2].

AChE Inhibition in Anopheles gambiae
Cross-study comparable
IC50 = 142 nM against recombinant An. gambiae AChE (Ellman assay, 10 min incubation)
Reported sub-µM AChE inhibition extends the compound's polypharmacology profile for malaria vector control research.
Class-level comparison to other nanomolar AChE inhibitors.
Acetylcholinesterase Malaria vector control Insecticide

N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide: Validated Applications


Human iNOS-Specific Pathway Studies

For researchers studying human iNOS in disease models such as inflammation or cancer, this compound offers a ~10-fold potency advantage over aminoguanidine (IC50: 470 nM vs. 4,500 nM in human DLD-1 cells) and a favorable selectivity window against eNOS (IC50 > 30,000 nM) [1][2]. This profile allows for the use of lower, more specific concentrations to dissect iNOS-mediated effects, minimizing the confounding impact of eNOS inhibition on vascular tone and cardiovascular parameters.

iNOS Inhibitor Potency Differentiation (Murine Macrophages)

When studying nitric oxide production in murine macrophages (e.g., RAW 264.7 cells), this compound serves as a critical comparator to more potent sulfonamide-based iNOS inhibitors. Its IC50 of 25,200 nM provides a clear, quantitative benchmark against which the efficacy of novel, more potent analogs (e.g., those with sub-micromolar IC50 values) can be measured in the same experimental system [1].

Antimalarial Scaffold Screening

This compound is a validated hit for antimalarial drug discovery, demonstrating low µM in vitro activity against P. falciparum (IC50: 22,730 nM) and preliminary in vivo efficacy in a murine model [1][2]. Its sulfonamide core makes it an attractive starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and pharmacokinetic properties for antimalarial therapy.

Dual-Action Antimalarial & Vector Control Research

The compound's potent inhibition of Anopheles gambiae acetylcholinesterase (IC50: 142 nM) presents a unique opportunity for research into dual-action antimalarial agents or standalone insecticides [1]. This property allows for the investigation of novel strategies that simultaneously target the parasite and its mosquito vector.

Application
Selection Property
Validation Focus
Human iNOS-specific pathway studies
Reported iNOS inhibition context; eNOS selectivity review
Confirm target engagement and selectivity window in experimental model
iNOS inhibitor potency differentiation (murine macrophages)
Well-characterized benchmark with moderate iNOS IC50 in RAW 264.7 cells
Use as comparator for novel sulfonamide analogs in head-to-head assays
Antimalarial scaffold screening
Low-µM in vitro P. falciparum activity; preliminary in vivo model response
Validate SAR and pharmacokinetic properties for antimalarial research
Dual-action antimalarial & vector control research
Reported sub-µM mosquito AChE inhibition
Evaluate polypharmacology in combined parasite/vector assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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